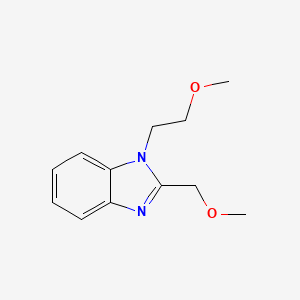
N-(2-iodophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(2-iodophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as SPECT radioligand [123I] MCP-1, is a chemical compound used in scientific research. It is a pyrrolidinecarboxamide derivative that acts as a ligand for the chemokine receptor CCR2.
Mechanism of Action
N-(2-iodophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a ligand for the chemokine receptor CCR2. The binding of the ligand to the receptor triggers a signaling cascade that leads to the recruitment of immune cells to the site of inflammation. This mechanism is important in various diseases, including multiple sclerosis, atherosclerosis, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-iodophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide are related to its ability to bind to the chemokine receptor CCR2. The binding of the ligand to the receptor leads to the recruitment of immune cells to the site of inflammation. This effect has been studied in various diseases, including atherosclerosis, multiple sclerosis, and cancer.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-iodophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its specificity for the chemokine receptor CCR2 and its ability to image the receptor in vivo. The limitations of using the radioligand include its high cost, limited availability, and the need for specialized equipment to perform imaging studies.
Future Directions
For the use of N-(2-iodophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide include the development of new drugs that target CCR2, the investigation of the role of CCR2 in various diseases, and the development of new imaging techniques to improve the sensitivity and specificity of CCR2 imaging. Additionally, the use of N-(2-iodophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other imaging agents may lead to the development of new diagnostic tools for various diseases.
Scientific Research Applications
N-(2-iodophenyl)-1-(4-isopropoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used in scientific research as a radioligand for imaging the chemokine receptor CCR2 in vivo. It has been used in preclinical studies to investigate the role of CCR2 in various diseases, including multiple sclerosis, atherosclerosis, and cancer. The radioligand has also been used to study the pharmacokinetics and pharmacodynamics of drugs that target CCR2.
properties
IUPAC Name |
N-(2-iodophenyl)-5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21IN2O3/c1-13(2)26-16-9-7-15(8-10-16)23-12-14(11-19(23)24)20(25)22-18-6-4-3-5-17(18)21/h3-10,13-14H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFITYDIKTBHWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinamine](/img/structure/B4088837.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4088845.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4088858.png)
![N-(4-methoxybenzyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4088861.png)
![7-(3-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4088866.png)
![2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B4088871.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4088893.png)
![N-{2-[(allylamino)carbonyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4088912.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4088918.png)
![N-bicyclo[2.2.1]hept-2-yl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4088931.png)
![4-(6-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4088935.png)